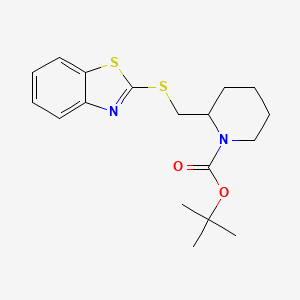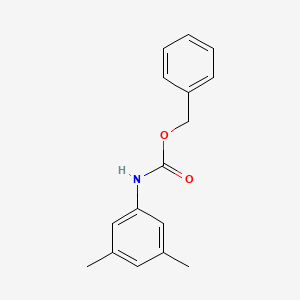
carbon monoxide;cyclopentane;vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “carbon monoxide;cyclopentane;vanadium” is a unique combination of three distinct chemical entities: carbon monoxide, cyclopentane, and vanadium. Each of these components has its own set of properties, preparation methods, and applications. Carbon monoxide is a colorless, odorless, and highly toxic gas. Cyclopentane is a flammable alicyclic hydrocarbon with a sweet odor. Vanadium is a transition metal known for its high strength and corrosion resistance.
Preparation Methods
Carbon Monoxide
Carbon monoxide can be prepared through several methods:
Burning Carbon: By burning carbon in a limited supply of air.
Reduction of Metallic Oxides: Using carbon (coal or coke) to reduce metallic oxides.
Steam Over Red Hot Coke: Passing steam over red hot coke.
Laboratory Method: Heating formic acid or oxalic acid with concentrated sulfuric acid.
Cyclopentane
Cyclopentane can be synthesized through:
Catalytic Hydrogenation of Benzene: Reacting benzene with hydrogen in the presence of a catalyst.
Distillation of Petroleum: Obtaining cyclopentane as one of the fractions from petroleum distillation.
Vanadium
Vanadium is typically prepared from its ores through:
Reduction of Vanadium Pentoxide: Using calcium or aluminum as reducing agents.
Microwave-Assisted Precipitation: Preparing vanadium nitride by reduction and nitridation of a precursor.
Chemical Reactions Analysis
Carbon Monoxide
Carbon monoxide undergoes several types of reactions:
Oxidation: Combines with oxygen to form carbon dioxide.
Reduction: Acts as a reducing agent in various chemical processes.
Formation of Metal Carbonyls: Reacts with transition metals to form metal carbonyls.
Cyclopentane
Cyclopentane is relatively unreactive but can undergo:
Oxidation: Forms cyclopentanone or cyclopentanol under specific conditions.
Halogenation: Reacts with halogens to form halogenated cyclopentanes.
Vanadium
Vanadium exhibits multiple oxidation states and reacts with:
Oxygen: Forms vanadium pentoxide.
Acids: Reacts with acids to form vanadium salts.
Non-Metals: Combines with non-metals to form various compounds.
Scientific Research Applications
Carbon Monoxide
Carbon monoxide is used in:
Catalytic Converters: Reducing automobile exhaust pollution.
Chemical Synthesis: As a reducing agent in organic and inorganic synthesis.
Medical Research: Investigating its role in promoting vasodilation and reducing inflammation.
Cyclopentane
Cyclopentane finds applications in:
Polyurethane Foam Production: Used as a blowing agent.
Solvent: Employed in laboratory and industrial settings.
Space Applications: Used in multiply alkylated cyclopentane lubricants.
Vanadium
Vanadium is utilized in:
Steel Alloys: Enhancing the strength and ductility of steel.
Catalysts: Used in the production of sulfuric acid.
Energy Storage: Employed in vanadium redox flow batteries.
Mechanism of Action
Carbon Monoxide
Carbon monoxide exerts its effects by binding to hemoglobin in the blood, preventing oxygen transport. This leads to hypoxia and can be fatal at high concentrations .
Cyclopentane
Cyclopentane acts primarily as a solvent and blowing agent. Its mechanism of action involves physical interactions rather than chemical reactions .
Vanadium
Vanadium’s effects are due to its ability to exist in multiple oxidation states, allowing it to participate in various redox reactions. It acts as a catalyst in industrial processes by facilitating electron transfer .
Comparison with Similar Compounds
Carbon Monoxide
Similar compounds include carbon dioxide and methane. Unlike carbon monoxide, carbon dioxide is less toxic and more stable .
Cyclopentane
Similar compounds are cyclohexane and cyclobutane. Cyclopentane has a unique ring strain that influences its reactivity compared to its counterparts .
Vanadium
Similar elements include chromium and titanium. Vanadium’s ability to exist in multiple oxidation states makes it unique among these elements .
This detailed article provides a comprehensive overview of the compound “carbon monoxide;cyclopentane;vanadium,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H10O4V |
|---|---|
Molecular Weight |
233.11 g/mol |
IUPAC Name |
carbon monoxide;cyclopentane;vanadium |
InChI |
InChI=1S/C5H10.4CO.V/c1-2-4-5-3-1;4*1-2;/h1-5H2;;;;; |
InChI Key |
URVUYWIXWJPWDD-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCCC1.[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B14118263.png)
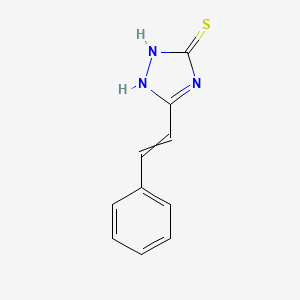
![3-(4-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14118277.png)
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14118280.png)
![3-(tert-Butyl)-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14118285.png)
![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118292.png)
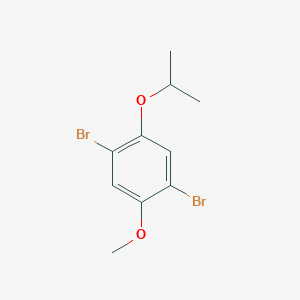
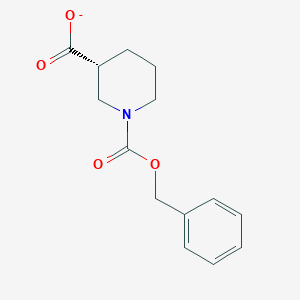
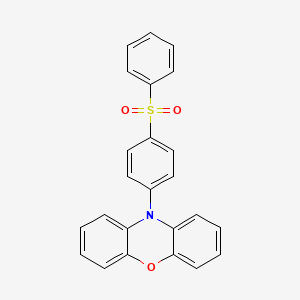

![benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate](/img/structure/B14118311.png)
